molecular formula C15H21NO B5772955 N-cyclopentyl-4-phenylbutanamide

N-cyclopentyl-4-phenylbutanamide

Cat. No.: B5772955
M. Wt: 231.33 g/mol
InChI Key: IFIGDSWTAZOWNV-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-phenylbutanamide is an organic compound with the molecular formula C15H21NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-phenylbutanamide typically involves the reaction of cyclopentylamine with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Green chemistry approaches, such as the use of sustainable solvents and biocatalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-4-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopentyl-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15(16-14-10-4-5-11-14)12-6-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIGDSWTAZOWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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